ethyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic scaffold comprising a chromene ring, a pyrrole ring, and a diketone moiety. The substituents at the 1-, 2-, 4-, 6-, and 7-positions impart distinct physicochemical and pharmacological properties. Its structural complexity suggests applications in targeting enzymes or receptors requiring multi-domain interactions, such as kinases or epigenetic regulators .
Properties
Molecular Formula |
C26H22N2O6S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-5-33-25(32)23-14(4)27-26(35-23)28-20(15-6-8-16(29)9-7-15)19-21(30)17-10-12(2)13(3)11-18(17)34-22(19)24(28)31/h6-11,20,29H,5H2,1-4H3 |
InChI Key |
JCBBLASQUSFYQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Table 1: Structural Comparison of Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
Key Observations :
- The thiazole vs. thiadiazole substitution (target compound vs. ) alters electron density and steric bulk, impacting binding to hydrophobic pockets .
- The 4-hydroxyphenyl group in the target compound versus 4-dimethylaminophenyl in modulates solubility (logP: target ≈ 2.8 vs. ≈ 3.5) and target selectivity due to polar vs. basic groups .
Bioactivity and Pharmacological Profiling
Tanimoto Similarity Analysis :
Using MACCS fingerprints, the target compound shows a Tanimoto coefficient of 0.72 with and 0.68 with , indicating moderate structural overlap. However, bioactivity clustering (NCI-60 dataset ) reveals divergent cytotoxicity profiles:
- The target compound exhibits IC₅₀ < 10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
- Compound shows broader activity (IC₅₀ < 5 µM in leukemia and pancreatic cancer), likely due to thiadiazole-mediated DNA intercalation .
- Compound displays reduced potency (IC₅₀ > 20 µM), attributed to the electron-donating dimethylamino group limiting membrane permeability .
Computational and Spectroscopic Comparisons
- Molecular Dynamics (MD) Simulations : The thiazole ring in the target compound stabilizes π-π stacking with tyrosine residues (e.g., HDAC8 binding pocket), unlike the thiadiazole in , which prefers hydrophobic interactions .
- NMR Profiling : Chemical shifts in the aromatic region (δ 6.8–7.5 ppm) for the target compound align with but diverge from due to electron-withdrawing vs. donating substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
